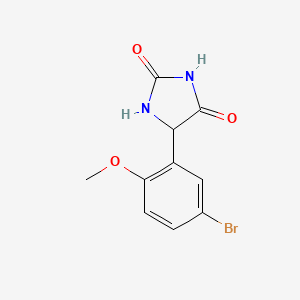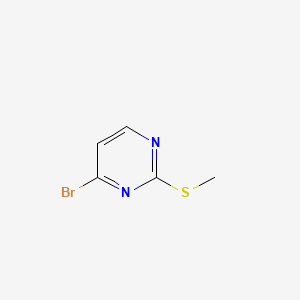
4-Bromo-2-(methylthio)pyrimidine
Overview
Description
“4-Bromo-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C5H5BrN2S . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 4-bromo-2-methylsulfanylpyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 205.08 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 203.93568 g/mol . Its topological polar surface area is 51.1 Ų .
Scientific Research Applications
Chemical Synthesis and Reactivity
4-Bromo-2-(methylthio)pyrimidine has been studied in the context of chemical reactions and synthesis. For instance, it has been used in the aminolysis of substituted pyrimidines, a process valuable for preparing specific aminopyrimidines. The presence of a bromo substituent in such reactions can lead to moderate activation of the compounds involved (Brown & Forster, 1966).
Antiviral Research
In the realm of antiviral research, derivatives of this compound have been synthesized and tested for their activity. For example, some derivatives have shown slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although their activity was not significant enough to warrant further investigation (Saxena et al., 1988).
Antimicrobial Applications
Compounds containing this compound have been incorporated into polyurethane varnish and printing ink paste for antimicrobial purposes. These compounds exhibited very good antimicrobial effects against various microbial strains, suggesting their potential use in surface coatings to inhibit microbial growth (El‐Wahab et al., 2015).
Development of Novel Heterocycles
There has been research into the development of novel heterocyclic compounds using this compound. For example, it has been used in the synthesis of new tricyclic heterocycles, specifically pyrimido[5,4-e][1,4]thiazepine and its derivatives. This showcases its role in the creation of new chemical entities with potential applications in various fields (Bazazan et al., 2013).
Safety and Hazards
“4-Bromo-2-(methylthio)pyrimidine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-(methylthio)pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
This compound interacts with its targets (kinases) by inhibiting their function . This inhibition is achieved through the compound’s interaction with the active residues of the kinases . The compound’s mode of action involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
The molecular results revealed that this compound has promising neuroprotective and anti-inflammatory properties . It exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C , suggesting that temperature can affect its stability. Additionally, the compound is corrosive , indicating that it should be handled with care to prevent damage to skin or eyes.
Properties
IUPAC Name |
4-bromo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSQAGYDWPPKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671678 | |
| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-97-6 | |
| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


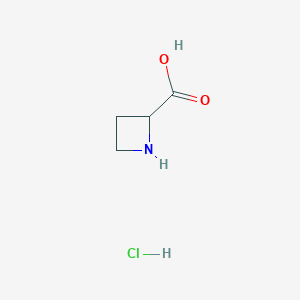
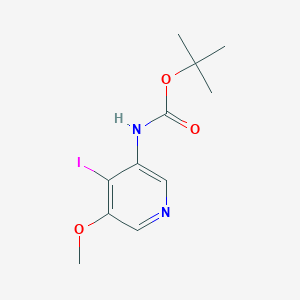
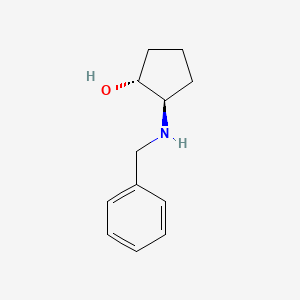
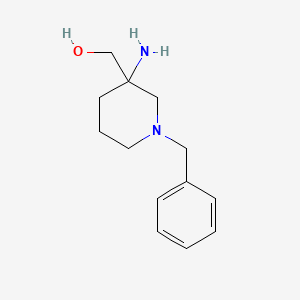
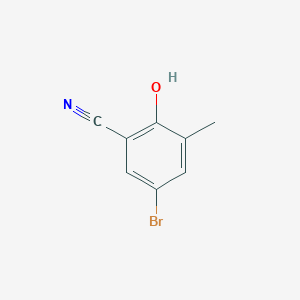
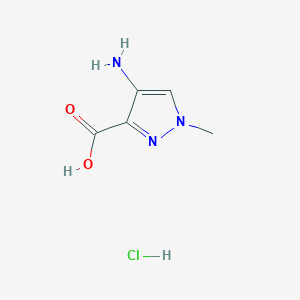
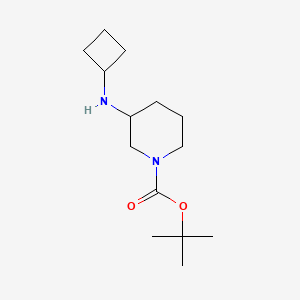
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
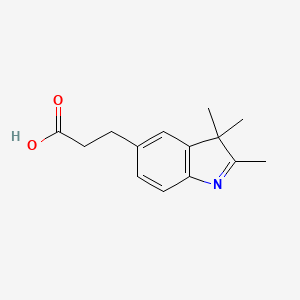
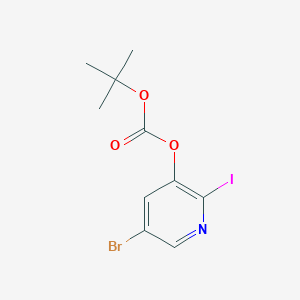
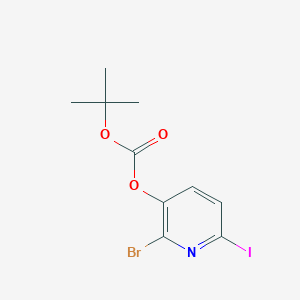

![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)
